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Compound of Interest

6-Bromo-2-phenylquinoline-4-
Compound Name: S
carboxylic acid

cat. No.: B1266358

Technical Guide: 6-Bromo-2-phenylquinoline-4-
carboxylic acid

CAS Number: 33007-99-7[1]

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-phenylquinoline-4-
carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and
drug development. This document details its physicochemical properties, established synthetic
protocols, and an analysis of its biological activity, drawing from data on structurally related
analogs. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives are
known to exhibit a wide range of biological activities, including anticancer and antimicrobial
effects.[2][3][4] This guide is intended for researchers, scientists, and professionals in the field
of drug discovery and development, offering detailed experimental procedures and a summary
of relevant quantitative data to facilitate further investigation and application of this compound.

Compound Identification and Properties

6-Bromo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid,
also known as cinchoninic acid. The presence of a bromine atom at the 6-position and a phenyl
group at the 2-position significantly influences its chemical and biological characteristics.
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Property Value Source
CAS Number 33007-99-7 [1]
Molecular Formula C16H10BrNO2 [1]
Molecular Weight 328.16 g/mol [1]

6-bromo-2-phenylquinoline-4-
IUPAC Name ] ] [1]
carboxylic acid

, O=C(0)C1=CC(C2=CC=CC=C
Canonical SMILES [1]
2)=NC2=CC=C(Br)C=C21

Physical State Solid [1]

Purity >95% (typical) [1]

Synthesis and Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved via the
Pfitzinger reaction.[5][6] This reaction involves the condensation of an isatin derivative with a
carbonyl compound containing an a-methylene group in the presence of a strong base.[2][6]
For the synthesis of the title compound, 5-bromoisatin would be the appropriate starting
material to react with acetophenone.

General Protocol for Pfitzinger Synthesis of 6-Bromo-2-
phenylquinoline-4-carboxylic acid

This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-6-
bromoquinoline-4-carboxylic acids.[4][7]

Materials:
e 5-Bromoisatin
e Acetophenone

o Potassium Hydroxide (KOH)
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Ethanol (EtOH)
Deionized Water
Diethyl ether (Et20)

Hydrochloric acid (HCI) or Acetic acid (AcOH)

Equipment:

Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Bichner funnel and vacuum filtration apparatus

Standard laboratory glassware

Procedure:

Base Solution Preparation: Prepare a 20-30% aqueous ethanol solution. In a round-bottom
flask, dissolve potassium hydroxide (approx. 3-4 equivalents relative to isatin) in the aqueous
ethanol solvent.

Reaction Mixture: To the basic solution, add 5-bromoisatin (1 equivalent) and acetophenone
(approx. 1.1-1.2 equivalents).

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous
stirring. The reaction is typically refluxed for 18 to 36 hours.[7] Reaction progress should be
monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the
solvent volume using a rotary evaporator.

Extraction: Dissolve the residue in water. Wash the aqueous solution with diethyl ether to
remove any unreacted acetophenone and other non-polar impurities.
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e Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with
hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid
product.

« |solation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter
cake thoroughly with cold water to remove inorganic salts. The crude product can be further
purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water
mixture.

e Drying: Dry the purified 6-bromo-2-phenylquinoline-4-carboxylic acid in a vacuum oven.

Synthesis Workflow Diagram
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Pfitzinger Synthesis Workflow
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Caption: General workflow for the Pfitzinger synthesis of the title compound.
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Biological Activity and Applications

While specific quantitative biological data for 6-Bromo-2-phenylquinoline-4-carboxylic acid
Is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-
established pharmacophore. Derivatives are known to act as inhibitors for various enzymes,
including histone deacetylases (HDACS), sirtuins, and protein kinases, making them promising
candidates for anticancer and antimicrobial drug development.[8][9][10]

Anticancer Potential (Data from Analogs)

Structurally similar compounds have demonstrated significant activity against various cancer
cell lines. The data below is for closely related 2-phenylquinoline-4-carboxylic acid and 6-
bromo-quinazoline derivatives, which serve as important reference points.

Compound/Analog  Target/Cell Line Activity (ICso) Reference
2-(4-
Acrylamidophenyl)-

Y pheny) SIRT3 7.2uM [8][11]

quinoline-4-carboxylic
acid deriv. (P6)

2-Phenylquinoline-4-
carboxylic acid deriv. HDAC3 24.45 uyM [9][12]
(D28)

2-Phenylquinoline-4-
carboxylic acid deriv. K562 (Leukemia) 1.02 uM [12]
(D28)

2-Phenylquinoline-4-
MCF-7 (Breast

carboxylic acid deriv. 5.66 pM [12]
Cancer)
(D28)
6-Bromo quinazoline MCF-7 (Breast
_ 15.85 uM
deriv. (8a) Cancer)

6-Bromo quinazoline Sw480 (Colon
] 17.85 pM
deriv. (8a) Cancer)
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Antimicrobial Potential (Data from Analogs)

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial
properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial
efficacy.

Compound/Analog Bacterial Strain Activity (MIC) Reference

2-Phenyl-quinoline-4-
) ] ) Staphylococcus
carboxylic acid deriv. 64 pug/mL [10]
aureus
(5a4)

2-Phenyl-quinoline-4-

carboxylic acid deriv. Escherichia coli 128 pg/mL [10]
(5a7)
Benzimidazolium Salt

MRSA 15.62 pg/mL [13]
Analog (1)
Benzimidazolium Salt )

MDR E. coli 7.81 pg/mL [13]

Analog (3)

Potential Mechanism of Action: Kinase Inhibition
Signaling

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling
pathways involved in cell proliferation and survival, such as the NF-kB pathway. Inhibition of
upstream kinases (like IKK) prevents the degradation of IkB, which in turn sequesters the NF-
KB transcription factor in the cytoplasm, preventing it from activating pro-survival genes in the
nucleus.
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Hypothesized Quinoline Inhibitor Action on NF-kB Pathway
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Caption: Potential mechanism via inhibition of an upstream kinase in the NF-kB pathway.

Conclusion

6-Bromo-2-phenylquinoline-4-carboxylic acid is a valuable building block for the synthesis
of potentially bioactive molecules. While direct biological data is sparse, the known activities of
its structural analogs strongly suggest its potential as a scaffold for developing novel anticancer
and antimicrobial agents. The synthetic protocols provided herein are robust and adaptable.
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Further research is warranted to elucidate the specific biological targets and quantitative
efficacy of the titte compound, which may lead to the development of new therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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